molecular formula C16H16N2O6 B13938157 Thalidomide-5'-O-C3-OH

Thalidomide-5'-O-C3-OH

Cat. No.: B13938157
M. Wt: 332.31 g/mol
InChI Key: DBUILZKYPMUBLD-UHFFFAOYSA-N
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Description

Evolution of Thalidomide (B1683933) Derivative Research Paradigms

The research journey with thalidomide has evolved significantly. The first generation of derivatives, known as Immunomodulatory Drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), were developed to enhance the therapeutic effects of thalidomide while minimizing its adverse side effects. nih.govwikipedia.org These IMiDs have shown considerable success in treating hematological cancers such as multiple myeloma. jst.go.jpashpublications.org

The latest evolution in thalidomide research has moved beyond developing standalone drugs. The focus has now shifted to using the thalidomide core as a component of larger, more complex molecules, most notably Proteolysis-targeting chimeras (PROTACs). jst.go.jparvinas.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. frontiersin.org Thalidomide and its analogs have been identified as potent binders of the Cereblon (CRBN) E3 ubiquitin ligase, making them ideal for recruiting this ligase in PROTAC design. arvinas.com This has created a demand for thalidomide derivatives that are functionalized with linkers for the attachment of other molecular components.

Significance of Novel Structural Modifications in Immunomodulatory Drugs (IMiDs) Research

The development of advanced IMiD analogs hinges on precise structural modifications. The thalidomide molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring. jst.go.jp Research has shown that the glutarimide ring is crucial for binding to CRBN, while modifications to the phthalimide ring can alter the selectivity for proteins targeted for degradation. jst.go.jpacs.org

The introduction of linkers at specific positions on the thalidomide scaffold is a key area of research. These linkers allow for the covalent attachment of a "warhead" that can bind to a specific protein of interest, thereby creating a PROTAC. tenovapharma.com The position and nature of the linker are critical for the efficacy of the resulting PROTAC. For instance, Thalidomide-5'-O-C3-OH features a three-carbon chain with a terminal hydroxyl group (-O-C3-OH) attached to the 5-position of the phthalimide ring. This hydroxyl group provides a reactive handle for the straightforward chemical conjugation of other molecules. tenovapharma.com

Research Objectives for Thalidomide-5'-O-C3-OH within the Context of Advanced IMiD Analogs

The primary research objective for Thalidomide-5'-O-C3-OH is to serve as a versatile building block in the synthesis of PROTACs and other advanced therapeutic constructs. tenovapharma.com Its pre-functionalized nature simplifies the synthetic process, allowing researchers to more rapidly create libraries of PROTACs for screening against various disease targets.

By providing a standardized component for PROTAC assembly, Thalidomide-5'-O-C3-OH facilitates research aimed at:

Exploring the "undruggable" proteome : Many proteins implicated in disease lack active sites that can be targeted by traditional small molecule inhibitors. jst.go.jp Targeted protein degradation offers a novel approach to modulate the activity of these proteins.

Developing more selective therapies : By designing PROTACs with warheads that are highly specific for a particular protein, it is possible to create therapies with fewer off-target effects.

Investigating the fundamentals of protein degradation : The use of well-defined building blocks like Thalidomide-5'-O-C3-OH allows for systematic studies into the factors that govern the efficiency and selectivity of PROTAC-mediated protein degradation.

Physicochemical Properties of Thalidomide-5'-O-C3-OH

Property Value Source
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropyl)isoindole-1,3-dione nih.gov
Molecular Formula C16H16N2O5 tenovapharma.comnih.gov
Molecular Weight 316.31 g/mol tenovapharma.comnih.gov
CAS Number 2357113-44-9 nih.gov
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCO nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21)

InChI Key

DBUILZKYPMUBLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO

Origin of Product

United States

Synthetic Strategies and Structural Elucidation of Thalidomide 5 O C3 Oh

Novel Synthetic Pathways for Thalidomide (B1683933) Derivatives with Glutarimide (B196013) Ring Modifications

The development of synthetic routes to thalidomide and its analogs has evolved to include more efficient and environmentally benign methodologies. These approaches often focus on modifications of the glutarimide or phthalimide (B116566) rings to introduce diverse functionalities.

Microwave-Assisted Green Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of thalidomide and its analogs. This "green" methodology often leads to cleaner reactions with fewer byproducts. For instance, microwave irradiation has been successfully employed in the synthesis of thalidomide on a hectogram scale, demonstrating its scalability. This technique can significantly reduce reaction times from hours to minutes, making it an attractive method for the rapid generation of thalidomide derivatives for further functionalization.

Exploration of Specific Linkage Chemistries for 5'-O-C3-OH Moiety

The synthesis of Thalidomide-5'-O-C3-OH necessitates the formation of an ether linkage at the 5-position of the phthalimide ring, connected to a three-carbon chain terminating in a hydroxyl group. A plausible synthetic strategy involves the use of a hydroxylated thalidomide precursor, such as 4-hydroxythalidomide.

This precursor can be subjected to an alkylation reaction with a suitable three-carbon synthon carrying a protected hydroxyl group. For instance, 3-bromo-1-(tert-butyldimethylsilyloxy)propane could be used as the alkylating agent in the presence of a base like potassium carbonate. The tert-butyldimethylsilyl (TBDMS) protecting group is advantageous due to its stability under various reaction conditions and its selective removal.

Following the successful alkylation to form the protected ether, the subsequent deprotection of the TBDMS group is required to yield the final product, Thalidomide-5'-O-C3-OH. This deprotection can be achieved under mild conditions using reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). chemspider.com

An alternative approach could involve the use of a benzyl-protected three-carbon linker, such as 3-(benzyloxy)propyl bromide. The benzyl (B1604629) ether can be subsequently cleaved via catalytic hydrogenolysis, a method that is often effective but may be incompatible with other reducible functional groups within the molecule. organic-chemistry.orgnih.gov

Introduction of Functional Groups at Strategic Positions

The introduction of the 5'-O-C3-OH moiety is a prime example of strategic functionalization. The hydroxyl group provides a handle for further chemical modifications, such as the attachment of other molecules of interest, which is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs). The ether linkage itself modifies the electronic and steric properties of the phthalimide ring, which can influence the compound's biological activity. The choice of a three-carbon linker provides a degree of flexibility and spatial orientation for the terminal hydroxyl group.

Advanced Methodologies for Structural Confirmation in Research

The unambiguous structural confirmation of newly synthesized thalidomide derivatives is crucial. A combination of spectroscopic techniques is typically employed to provide a comprehensive characterization of the molecule.

Spectroscopic Characterization Techniques for Derivatives (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Thalidomide-5'-O-C3-OH.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phthalimide ring, the protons of the glutarimide ring, and the newly introduced 3-hydroxypropoxy chain. The methylene (B1212753) protons of the propoxy chain would likely appear as multiplets, and the terminal hydroxyl proton would be observable as a broad singlet, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. The signals for the carbonyl groups of the phthalimide and glutarimide rings would appear in the downfield region. The three new carbon signals from the propoxy linker would be a key indicator of successful synthesis.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Thalidomide-5'-O-C3-OH

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Phthalimide Aromatic CH7.7 - 7.9124 - 135
Glutarimide CH5.0 - 5.2 (dd)~50
Glutarimide CH₂2.0 - 2.9 (m)~22, ~31
O-CH₂ (linker)~4.2 (t)~67
CH₂ (linker)~2.1 (quintet)~32
CH₂-OH (linker)~3.7 (t)~60
NH (glutarimide)~8.3 (s)-
OH (linker)Variable, broad singlet-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For Thalidomide-5'-O-C3-OH, electrospray ionization (ESI) would likely be used. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation of ether-containing compounds often involves cleavage alpha to the oxygen atom. libretexts.orgwhitman.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Thalidomide-5'-O-C3-OH would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad in the range of 3200-3600 cm⁻¹), C=O stretching vibrations of the imide and amide groups (around 1700-1770 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for Thalidomide-5'-O-C3-OH

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3200 - 3600 (broad)
N-H Stretch (imide)3100 - 3300
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (imide)1700 - 1770
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ether)1050 - 1150

Chiral Purity Analysis and Enantiomeric Resolution Methods

The stereocenter in the glutarimide ring of thalidomide and its derivatives necessitates rigorous analysis of chiral purity and effective methods for enantiomeric resolution. The differential pharmacological and toxicological profiles of the (R)- and (S)-enantiomers of thalidomide analogues make these analytical procedures critical in both research and pharmaceutical quality control. For Thalidomide-5'-O-C3-OH, a derivative of thalidomide, established and advanced chiral separation techniques are applicable to ensure the isolation and quantification of each enantiomer.

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and effective technique for the chiral analysis of thalidomide and its derivatives. The success of this method hinges on the use of Chiral Stationary Phases (CSPs) that can selectively interact with the enantiomers, leading to their differential retention and, consequently, their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high efficiency in the enantioseparation of thalidomide and its analogues. nih.govnih.gov These CSPs, such as Chiralpak® and Chiralcel®, are available with a variety of derivatizations, allowing for the fine-tuning of chiral recognition mechanisms. The separation is typically achieved in the polar organic mode, utilizing mobile phases such as methanol (B129727), ethanol, or acetonitrile (B52724). nih.govnih.gov The choice of the specific CSP and the mobile phase composition are critical parameters that influence the resolution of the enantiomers. For instance, a study on the chiral separation of thalidomide analogues demonstrated that a Chiralcel OJ-H column with methanol as the mobile phase was effective for the baseline separation of all investigated drugs. nih.gov

The enantiomeric elution order can be influenced by the choice of the chiral selector and the mobile phase, which is a crucial consideration for accurate impurity profiling. nih.gov In certain analytical methods, the use of additives to the mobile phase, such as diethylamine, can enhance the separation efficiency. windows.net

Beyond polysaccharide-based CSPs, other chiral selectors have also been employed. Cyclodextrin-bonded stationary phases have been utilized for the liquid chromatographic enantioseparation of thalidomide and its derivatives. researchgate.net Additionally, a vancomycin-based chiral stationary phase has been successfully used for the separation of thalidomide enantiomers in biological samples. researchgate.net

The following interactive table summarizes various HPLC methods that have been successfully applied to the chiral separation of thalidomide and its analogues, which would be applicable to Thalidomide-5'-O-C3-OH.

Chiral Stationary Phase (CSP)Mobile PhaseApplicationReference
Lux® i-Amylose-3Acetonitrile with 0.1% DiethylamineSeparation of racemic thalidomide windows.net
Chiralcel OJ-HMethanolBaseline-separation of thalidomide, pomalidomide (B1683931), lenalidomide (B1683929), and apremilast nih.gov
Chiralpak ADMethanol/EthanolEnantioseparation of thalidomide and its analogues nih.gov
β-cyclodextrin-based stationary phase0.1% acetic acid/acetonitrile 95/5 (v/v)Separation of thalidomide enantiomers researchgate.net
Vancomycin-based stationary phase14% acetonitrile in 20 mM ammonium (B1175870) formate (B1220265) (pH 5.4)Determination of thalidomide enantiomers in biological samples researchgate.net

Enzymatic resolution offers an alternative or complementary approach to chromatographic methods for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. While a specific enzymatic resolution method for Thalidomide-5'-O-C3-OH has not been detailed in the literature, methods developed for similar hydroxylated metabolites of thalidomide provide a strong precedent. For instance, the enzymatic resolution of cis-5'-hydroxythalidomide has been successfully accomplished.

In addition to analytical separation, preparative chiral chromatography can be employed to isolate larger quantities of the individual enantiomers of Thalidomide-5'-O-C3-OH for further pharmacological and toxicological studies. The principles of separation remain the same as in the analytical scale, but the column dimensions and loading capacities are significantly larger.

The stability of the chiral center is another important consideration. Thalidomide and some of its derivatives are known to undergo racemization under physiological conditions. nih.govwalshmedicalmedia.com Therefore, the analysis of chiral purity should be conducted under conditions that minimize the risk of in-process racemization to ensure that the measured enantiomeric ratio accurately reflects that of the sample. Deuterium substitution at the chiral center has been shown to slow down the rate of racemization, a technique that could be applied to Thalidomide-5'-O-C3-OH for research purposes to better delineate the activities of the individual enantiomers. nih.govwalshmedicalmedia.com

Molecular and Cellular Mechanisms of Action of Thalidomide 5 O C3 Oh and Analogs

Cereblon (CRBN) E3 Ubiquitin Ligase Modulation by Thalidomide (B1683933) Derivatives

Thalidomide and its analogs modulate the function of the CRL4^CRBN^ E3 ubiquitin ligase complex. harvard.edursc.org These small molecules bind to a pocket in the C-terminal substrate-interaction domain of CRBN, primarily through their glutarimide (B196013) ring, while the phthaloyl ring remains more exposed. harvard.eduresearchgate.net This binding event does not inhibit the ligase; instead, it allosterically modifies the substrate-binding surface of CRBN, creating a novel interface that enables the recruitment of "neosubstrates." nih.govrsc.orgjst.go.jp Consequently, these otherwise untargeted proteins are brought into proximity with the E3 ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome. harvard.edursc.org The specific array of neosubstrates recruited and degraded can vary between different thalidomide analogs, accounting for their distinct clinical activities and toxicities. nih.govelifesciences.org

Ligand-Dependent Alteration of CRBN Substrate Specificity

The interaction between thalidomide derivatives and CRBN is a key determinant of the subsequent biological effects, as it dictates which proteins are targeted for degradation. nih.govacs.org The chemical structure of the specific thalidomide analog plays a crucial role in shaping the altered CRBN interface, thereby defining the neosubstrate repertoire. jst.go.jpembopress.org For instance, subtle modifications to the phthalimide (B116566) ring of the thalidomide molecule can significantly change the set of proteins that are degraded. jst.go.jpacs.org

This ligand-dependent alteration of substrate specificity is the basis for the differential therapeutic profiles of various IMiDs. nih.govelifesciences.org While some substrates are degraded by a broad range of thalidomide analogs, others are targeted in a highly specific manner by only one or two compounds. elifesciences.orgnih.gov This specificity highlights the potential for designing novel CRBN-modulating molecules with tailored protein degradation profiles to achieve desired therapeutic outcomes while minimizing off-target effects. acs.org

Targeted Protein Degradation of Neo-Substrates in Research Models

The discovery of CRBN as the target of thalidomide has spurred extensive research into the targeted degradation of proteins, a field now recognized as a promising therapeutic strategy. rsc.orgjst.go.jp In various research models, thalidomide and its analogs have been shown to induce the degradation of several key proteins, leading to the observed anti-cancer and immunomodulatory effects. nih.govresearchgate.net This has not only elucidated the mechanism of action of existing drugs but has also paved the way for the development of proteolysis-targeting chimeras (PROTACs), which utilize a similar principle to degrade a wide range of disease-causing proteins. nih.govjst.go.jp

Among the most well-characterized neosubstrates of the CRL4^CRBN^ complex in the presence of thalidomide analogs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govnih.gov The degradation of these proteins is a key mechanism underlying the anti-myeloma activity of drugs like lenalidomide (B1683929) and pomalidomide (B1683931). nih.govcofc.eduscilit.com IKZF1 and IKZF3 are crucial for the survival and proliferation of multiple myeloma cells. nih.govecancer.org By inducing their degradation, thalidomide derivatives effectively disrupt the transcriptional network that supports tumor growth, leading to cell death. nih.gov In vitro ubiquitination assays have confirmed that IKZF1 and IKZF3 are direct substrates of the CRBN-CRL4 E3 ligase in a drug-dependent manner. nih.gov

Another important neosubstrate, particularly in the context of myelodysplastic syndrome (MDS) with deletion of chromosome 5q (del(5q)), is Casein Kinase 1α (CK1α). nih.govnih.gov Lenalidomide, but not thalidomide or pomalidomide to the same extent, induces the degradation of CK1α. nih.govnih.gov In del(5q) MDS, cells are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to further reduction of CK1α levels. nih.govnih.gov The lenalidomide-induced degradation of the remaining CK1α protein leads to selective killing of these malignant cells. nih.govnih.gov The structural basis for this selectivity lies in the specific interactions between lenalidomide, CRBN, and a β-hairpin loop within CK1α. researchgate.net

The transcription factor SALL4 has been identified as a critical neosubstrate in the context of thalidomide-induced teratogenicity. elifesciences.orgnih.gov Strikingly, heterozygous loss-of-function mutations in the SALL4 gene in humans lead to a developmental disorder that closely mimics the birth defects caused by thalidomide. elifesciences.orgnih.gov Research has shown that thalidomide and its analogs induce the degradation of SALL4 in a dose-dependent and CRBN-dependent manner. elifesciences.orgnih.gov This effect is species-specific, occurring in humans, primates, and rabbits, but not in rodents or fish, which explains the differential teratogenic effects observed in preclinical studies. elifesciences.orgnih.gov The degradation of SALL4 disrupts a broad transcriptional network essential for proper embryonic development. nih.govnih.gov

Impact on CRBN Ubiquitination and Protein Levels

Interestingly, thalidomide and its analogs not only modulate the substrate specificity of CRBN but also affect its own stability. nih.govnih.gov CRBN can undergo auto-ubiquitination, a process that targets it for proteasomal degradation. nih.gov Studies have shown that thalidomide and its derivatives can inhibit this auto-ubiquitination of CRBN. nih.govnih.gov Specifically, they block the formation of K48-linked polyubiquitin (B1169507) chains on CRBN, which are a signal for degradation. nih.gov

Data Tables

Table 1: Key Neo-substrates of Thalidomide and Analogs

Neo-substrateAssociated Analog(s)Biological Context/DiseaseKey Findings
Ikaros (IKZF1) Lenalidomide, Pomalidomide, ThalidomideMultiple MyelomaDegradation disrupts a transcriptional network essential for myeloma cell survival. nih.govcofc.eduecancer.org
Aiolos (IKZF3) Lenalidomide, Pomalidomide, ThalidomideMultiple MyelomaCo-degradation with IKZF1 is crucial for anti-myeloma activity. nih.govnih.govscilit.com
Casein Kinase 1α (CK1α) LenalidomideMyelodysplastic Syndrome (del(5q))Selective degradation in haploinsufficient cells leads to therapeutic effect. nih.govnih.gov
SALL4 Thalidomide, Lenalidomide, PomalidomideTeratogenicityDegradation is linked to the developmental defects associated with thalidomide. elifesciences.orgnih.govnih.gov

Table 2: Effects of Thalidomide Analogs on CRBN

EffectMechanismConsequence
Altered Substrate Specificity Allosteric modification of the substrate-binding surface upon drug binding. nih.govrsc.orgRecruitment and degradation of novel protein substrates (neosubstrates). jst.go.jpnih.gov
Inhibition of Auto-ubiquitination Blocks the formation of K48-linked polyubiquitin chains on CRBN. nih.govStabilization and accumulation of CRBN protein. nih.govnih.gov
Enhanced Ligase Activity Increased CRBN protein levels lead to more functional CRL4^CRBN^ complexes. nih.govPotentiated degradation of neosubstrates. nih.gov

Role in Cullin-RING Ligase 4 (CRL4CRBN) E3 Ligase Complex Activity

Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), exert their primary effects by directly binding to Cereblon (CRBN). nih.gov CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes Cullin 4 (Cul4), Damage-specific DNA-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1). nih.govnih.gov The binding of a thalidomide analog to CRBN fundamentally alters the substrate specificity of the CRL4CRBN complex. nih.govresearchgate.net

This interaction does not inhibit the ligase; instead, it induces a conformational change in the substrate-binding pocket of CRBN, enabling it to recognize and bind proteins that it would not normally target. pnas.orgrsc.org These newly targeted proteins are known as "neosubstrates." Once bound by the drug-CRBN complex, the neosubstrate is polyubiquitinated, marking it for degradation by the 26S proteasome. nih.gov This "molecular glue" mechanism, where the drug acts as an adhesive between the E3 ligase and the neosubstrate, is central to the therapeutic and teratogenic effects of these compounds. pnas.org

The specific neosubstrates targeted for degradation can vary depending on the precise chemical structure of the thalidomide analog. This specificity allows for the development of novel compounds with tailored activities. For example, lenalidomide and pomalidomide are more potent than thalidomide at inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is key to their anti-myeloma activity. nih.gov Other identified neosubstrates whose degradation is induced by thalidomide or its analogs include Casein Kinase 1α (CK1α), G1 to S phase transition 1 (GSPT1), and SALL4, a transcription factor implicated in developmental syndromes. nih.govpnas.orgnih.gov

Compound ClassKey Neosubstrates Degraded via CRL4CRBNAssociated Biological Effect
ThalidomideSALL4, p63, ZNF276, WIZTeratogenicity, Anti-angiogenesis nih.govresearchgate.netresearchgate.net
LenalidomideIKZF1, IKZF3, CK1αAnti-myeloma Activity, Myelodysplastic Syndrome (5q-) Therapy nih.gov
PomalidomideIKZF1, IKZF3, PLZFAnti-myeloma Activity nih.govnih.gov
CC-885 (CELMoD)GSPT1Potent Anti-cancer Activity pnas.org

Exploration of CRBN-Independent Mechanisms of Action for Novel Analogs

While the scientific consensus identifies CRBN as the sole direct molecular target of thalidomide's pharmacological effects, historical and mechanistic research has explored other potential pathways. nih.gov Before the discovery of CRBN as the primary target, the mechanisms of thalidomide were not well understood, and its pleiotropic effects were attributed to multiple, potentially independent actions. nih.gov However, subsequent research has robustly demonstrated that both the therapeutic and teratogenic activities of thalidomide and its analogs are dependent on their binding to CRBN. nih.govnih.gov

Current research into novel mechanisms focuses less on truly CRBN-independent actions and more on distinct downstream consequences that stem from the initial CRBN-drug interaction. One such explored mechanism involves Rabex-5, a protein that regulates immune homeostasis and normally forms a complex with CRBN. osaka-u.ac.jp Research has shown that treatment with lenalidomide prevents the association of CRBN with Rabex-5. This release of Rabex-5 from the complex enables it to suppress Toll-like receptor (TLR)-induced inflammatory pathways. osaka-u.ac.jp This finding suggests that while the initial event is CRBN-dependent (drug binding), the subsequent release and action of a binding partner represents a distinct downstream pathway contributing to the anti-inflammatory properties of these drugs. osaka-u.ac.jp Therefore, while the initiating event for the major activities of thalidomide analogs is CRBN binding, the full spectrum of their effects may involve a cascade of downstream events, including the modulation of other protein complexes that interact with CRBN.

Modulation of Specific Intracellular Signaling Pathways

Beyond inducing the degradation of neosubstrates, the interaction of thalidomide analogs with the CRL4CRBN complex triggers the modulation of several critical intracellular signaling pathways. These downstream effects are largely responsible for the well-documented anti-inflammatory, anti-angiogenic, and immunomodulatory properties of this class of drugs.

The NF-κB pathway is a cornerstone of inflammatory responses. Research demonstrates that thalidomide can suppress the activation of NF-κB. nih.gov Specifically, thalidomide has been shown to inhibit NF-κB activation induced by tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide (H₂O₂). nih.gov The mechanism for this suppression involves the partial inhibition of the degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, thalidomide prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes. nih.gov This inhibitory effect extends to the abrogation of IκBα kinase (IKK) activation, a critical upstream step in the NF-κB cascade. nih.gov Further studies in cutaneous lupus erythematosus have confirmed that thalidomide's anti-inflammatory effects are mediated through the downregulation of the IRF4/NF-ҡB pathway in immune cells. nih.gov

Thalidomide's anti-angiogenic properties are significantly linked to its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. frontiersin.orgbohrium.com Studies have shown that thalidomide inhibits angiogenesis by downregulating the expression and secretion of VEGF. frontiersin.orgbohrium.comresearchgate.net In human intestinal microvascular endothelial cells (HIMEC), thalidomide significantly inhibits VEGF-induced cell migration, growth, proliferation, and the formation of capillary-like tubes. nih.gov This effect is mediated, at least in part, by blocking the phosphorylation and activation of Akt (also known as Protein Kinase B), a key downstream effector in the VEGF signaling cascade. nih.gov More recent proteomic studies have identified the zinc finger proteins ZNF276 and WIZ as thalidomide-dependent CRBN neosubstrates in endothelial cells, and their degradation leads to the downregulation of FABP4, contributing to the compound's anti-angiogenic effects. researchgate.net

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Thalidomide and its analogs have been shown to modulate this pathway through several mechanisms. As mentioned, thalidomide can inhibit the phosphorylation of Akt downstream of VEGF stimulation, thereby disrupting a key pro-survival signal in endothelial cells. nih.gov Furthermore, a comprehensive systems analysis in cutaneous lupus erythematosus predicted and experimentally validated that thalidomide exerts its therapeutic effects by downregulating the mTOR pathway. nih.gov This occurs through a CRBN-dependent mechanism involving the regulation of AMP-activated protein kinase (AMPK), an energy sensor that can inhibit mTOR signaling. nih.gov In some cancer cell lines, thalidomide monotherapy has been observed to reduce the levels of PI3K and the phosphorylation of Akt, suggesting a direct suppressive effect on the pathway's activity. nih.gov

A hallmark of thalidomide and its analogs is their profound immunomodulatory activity, which is largely achieved by altering the production of various cytokines. These compounds are well-known inhibitors of TNF-α, a key pro-inflammatory cytokine. clinpgx.orgnih.gov Beyond TNF-α, thalidomide treatment has been shown to significantly reduce the production and mRNA expression of other pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.govnih.gov

Conversely, thalidomide analogs can also enhance the production of certain anti-inflammatory or T-cell-activating cytokines. For instance, they have been shown to greatly increase the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.gov They also act as co-stimulators for T-cells, leading to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which contributes to their anti-tumor immune effects. nih.govnih.gov This differential modulation of cytokine profiles—suppressing certain pro-inflammatory mediators while boosting others involved in immune activation—underpins the complex immunomodulatory role of these compounds.

Signaling PathwayEffect of Thalidomide/AnalogsKey Molecular Events
NF-κB InhibitionSuppression of IκBα degradation; Abrogation of IKK activation nih.gov
VEGF InhibitionDownregulation of VEGF expression; Inhibition of VEGF-induced Akt phosphorylation frontiersin.orgnih.gov
PI3K/Akt/mTOR InhibitionReduction of PI3K levels and Akt phosphorylation; Downregulation of mTOR via AMPK nih.govnih.gov
Cytokine Signaling ModulationInhibition of TNF-α, IL-6, IL-1β; Increased production of IL-10, IL-2, IFN-γ nih.govnih.gov

Structure Activity Relationship Sar Studies of Thalidomide 5 O C3 Oh and Analogs

Influence of 5'-O-C3-OH Moiety and Other Glutarimide (B196013) Ring Modifications on Biological Activity

The glutarimide ring is an indispensable component for the biological activity of thalidomide (B1683933) and its analogs, as it is responsible for the initial binding to Cereblon. rsc.orgwjbphs.com Structural and biochemical studies have consistently shown that this moiety fits into a hydrophobic "tri-Trp pocket" in the thalidomide-binding domain of CRBN. nih.gov The interaction is highly specific; the imide group of the glutarimide ring is crucial, serving as both a hydrogen bond donor and acceptor. researchgate.net

Modifications to the glutarimide ring can significantly impact CRBN binding and, consequently, biological activity:

Integrity of the Ring: The intact glutarimide ring is essential. Analogs lacking the ring or where the ring amide is absent, such as phthalimide (B116566) or glutaric anhydride, show no binding to CRBN. researchgate.net Similarly, the absence of one of the carbonyl groups, as in δ-valerolactam, also results in a loss of binding. researchgate.net

Steric Hindrance: Bulky substitutions on the glutarimide ring are not well-tolerated. For example, a bulky modification at the C4-carbon position can cause a steric clash within the binding pocket, leading to a loss of CRBN binding. researchgate.net

Hydroxylation (5'-O-C3-OH Moiety): Hydroxylation of the glutarimide ring is a known metabolic pathway for thalidomide, producing metabolites such as 5-hydroxythalidomide. researchgate.net This modification, which corresponds to the Thalidomide-5'-O-C3-OH structure, has been shown to influence biological activity. The first asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides revealed that these metabolites are configurationally more stable than the parent thalidomide at physiological pH. researchgate.net However, in terms of anti-angiogenic activity, both enantiomers of 5-hydroxythalidomide demonstrated only weak inhibitory effects on vascular sprout formation. researchgate.net Interestingly, 5-hydroxythalidomide has been implicated in conferring a different neosubstrate specificity to CRBN, inducing the degradation of the transcription factor PLZF (promyelocytic leukaemia zinc finger), which may be linked to its teratogenic effects. nih.gov

These findings underscore that while the glutarimide ring is a critical pharmacophore for CRBN binding, even modest modifications like hydroxylation can alter the downstream biological consequences. nih.gov

Impact of Phthalimide Ring Substitutions on Cereblon Binding and Downstream Effects

While the glutarimide ring anchors the molecule to CRBN, the phthalimide ring is positioned to protrude from the protein surface, creating a new interface for protein-protein interactions. researchgate.net This solvent-exposed portion of the molecule is critical for recruiting neosubstrates to the E3 ligase complex for subsequent ubiquitination and degradation. Consequently, modifications to the phthalimide ring have been a major focus in the development of second-generation immunomodulatory drugs (IMiDs) with altered potency and substrate specificity. researchgate.net

Key modifications and their impacts include:

Amino Substitution: The addition of an amino group at the 4-position of the phthalimide ring is a hallmark of lenalidomide (B1683929) and pomalidomide (B1683931). This substitution significantly enhances the anti-inflammatory and anti-proliferative potencies of these analogs compared to thalidomide. encyclopedia.pub

Carbonyl Deletion: Lenalidomide is structurally distinct from thalidomide and pomalidomide in that it lacks one of the phthalimide carbonyl groups, technically making it an isoindolinone. This seemingly minor change has a profound impact on neosubstrate specificity. For instance, the efficient degradation of the protein kinase CK1α is unique to lenalidomide, as the corresponding carbonyl group present in thalidomide and pomalidomide would cause a steric clash with the CRBN backbone in the ternary complex. researchgate.net

Fluorination: The addition of fluorine atoms to the phthalimide ring has been shown to improve CRBN binding affinity. Tetrafluorinated analogs display enhanced binding compared to their non-fluorinated counterparts. nih.gov

These substitutions on the phthalimide ring allow for the fine-tuning of the drug's activity, leading to the degradation of different sets of proteins and resulting in varied therapeutic outcomes. acs.org

Table 1: Impact of Phthalimide Ring Modifications on Cereblon (CRBN) Binding Affinity
CompoundKey Phthalimide ModificationCRBN Binding Affinity (Ki, μM)
ThalidomideUnsubstituted8.6
Gu3408CBG-based63
Gu3041Tetrafluorinated Thalidomide6.1
Gu3364Tetrafluorinated CBG-based30

Data sourced from a study assessing CRBN binding via a quantitative in vitro assay. nih.gov The Ki values represent the binding affinity to the thalidomide-binding domain (TBD) of human CRBN.

Correlation Between Chemical Structure and Immunomodulatory, Anti-angiogenic, and Anti-proliferative Activities

The structural modifications of thalidomide analogs directly correlate with their therapeutic activities. The design of new derivatives aims to enhance desired effects while minimizing toxicity.

Immunomodulatory Activity: The immunomodulatory effects of these drugs, particularly the inhibition of tumor necrosis factor-alpha (TNF-α), are significantly enhanced by modifications to the phthalimide ring. encyclopedia.pub Lenalidomide and pomalidomide are substantially more potent inhibitors of TNF-α than thalidomide. encyclopedia.pub This activity is directly linked to the CRBN-mediated degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). guidetopharmacology.org

Anti-angiogenic Activity: The anti-angiogenic properties of thalidomide analogs are a key component of their anti-tumor effects. nih.govsgul.ac.uk Structure-activity relationships indicate that an intact glutarimide ring is generally required for this activity. encyclopedia.pub Analogs such as IMiD-1 (lenalidomide) and others from the IMiD and SelCID classes have demonstrated significantly more potent anti-angiogenic activity than thalidomide in both human and rat aorta assay systems. sgul.ac.uknih.gov Interestingly, some studies have found that the anti-angiogenic potency of certain analogs does not correlate with their CRBN binding affinity or their immunomodulatory properties, suggesting that other, CRBN-independent mechanisms may contribute to their anti-angiogenic effects. nih.govnih.gov Fluorination of the phthalimide ring has been identified as a modification that often enhances anti-angiogenic activity. nih.gov

Anti-proliferative Activity: The anti-proliferative effects of IMiDs against multiple myeloma cells are dependent on the presence of CRBN. nih.gov The binding of the drug to CRBN alters its substrate specificity, leading to the degradation of transcription factors essential for myeloma cell survival, thereby inhibiting proliferation.

Table 2: Anti-angiogenic Activity of Thalidomide Analogs
CompoundClassInhibition of Tubule Development (at 10 µg/ml)
Thalidomide-Non-significant
IMiD-1 (Lenalidomide)IMiDSignificant (P < 0.05)
IMiD-2IMiDNon-significant
SelCID-1SelCIDSignificant (P < 0.05)
SelCID-2SelCIDNon-significant

Data from an in vitro human angiogenesis model. sgul.ac.uk IMiDs (Immunomodulatory Drugs) and SelCIDs (Selective Cytokine Inhibitory Drugs) are two classes of thalidomide analogs.

Stereochemical Considerations and Their Role in Derivative Activity and Selectivity

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in pharmacology, as biological systems like enzymes and receptors are themselves chiral and can interact differently with different stereoisomers of a drug. The case of thalidomide is a prominent example of the profound impact stereochemistry can have on biological activity. openochem.org Thalidomide possesses a single chiral center at the C3 position of its glutarimide ring, and therefore exists as two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-thalidomide and (S)-thalidomide. researchgate.netbris.ac.ukacs.org

Initial research following the thalidomide disaster revealed that the two enantiomers have starkly different biological profiles. The (R)-enantiomer is primarily responsible for the desired sedative effects, whereas the (S)-enantiomer is potently teratogenic, causing severe birth defects. acs.orgoregonstate.edu This dichotomy highlights the principle that enantiomers, despite having the same chemical formula, can be treated as different substances by the body, leading to different pharmacological and toxicological outcomes. openochem.org However, a significant complicating factor is that the enantiomers can interconvert under physiological pH conditions in the body, a process known as racemization. bris.ac.ukacs.orglearncheme.com This means that administering a pure, single enantiomer (e.g., the "safe" R-form) is ineffective, as the harmful (S)-form will be produced in vivo. bris.ac.ukacs.org

Differential Binding to Cereblon (CRBN)

The molecular basis for the stereospecific effects of thalidomide derivatives lies in their interaction with their primary biological target, the protein Cereblon (CRBN). acs.orgnih.gov CRBN is a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.gov Biochemical and structural studies have definitively shown that this interaction is highly stereoselective.

Research using deuterium-substituted enantiomers to prevent in vitro racemization has established that the (S)-enantiomer exhibits a significantly stronger binding affinity for CRBN than the (R)-enantiomer. nih.govresearchgate.net The binding affinity of (S)-thalidomide to CRBN has been measured to be approximately 6 to 10 times stronger than that of its (R)-counterpart. nih.govresearchgate.net

X-ray crystallography studies have provided a detailed, atomic-level understanding of this preference. Both enantiomers bind within the same hydrophobic "tri-Trp pocket" of CRBN. nih.govresearchgate.net However, they adopt different conformations upon binding. The (S)-enantiomer fits into the pocket in a "relaxed" conformation. In contrast, the glutarimide ring of the (R)-enantiomer must adopt a more strained, "twisted" conformation to avoid steric clashes, resulting in a weaker and less favorable interaction. nih.gov

Table 1: Comparison of Thalidomide Enantiomer Binding to Cereblon (CRBN)
EnantiomerRelative Binding Affinity to CRBNConformation in CRBN Binding Pocket
(S)-Thalidomide~10-fold stronger than (R)-enantiomer nih.govresearchgate.netRelaxed nih.govnih.gov
(R)-ThalidomideBaseline (weaker affinity)Twisted/Strained nih.gov

Selectivity in Neosubstrate Degradation

The stereoselective binding to CRBN directly translates to differences in the subsequent biological activity of thalidomide and its derivatives, which function by recruiting new proteins (neosubstrates) to the E3 ligase complex for ubiquitination and subsequent degradation by the proteasome. The higher affinity of the (S)-enantiomer makes it a more potent recruiter of these neosubstrates. nih.gov

Key neosubstrates for the anti-myeloma effects of thalidomide analogs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Studies have demonstrated that the degradation of these proteins is predominantly driven by the (S)-enantiomer. In one study, deuterated (S)-thalidomide led to the robust degradation of IKZF3 in MM1S cells, while the deuterated (R)-enantiomer produced no discernible degradation. nih.gov Similarly, (S)-thalidomide was shown to be more effective at recruiting Ikaros to CRBN. nih.gov This stereospecific degradation of target proteins is fundamental to the therapeutic efficacy of this class of compounds. The principles of stereoselective CRBN binding and subsequent neosubstrate degradation are conserved across thalidomide analogs that retain the chiral glutarimide moiety. researchgate.net

Table 2: Stereoselective Effects of Thalidomide Enantiomers on Neosubstrate Degradation and Biological Activity
EnantiomerEffect on IKZF3 DegradationPrimary Biological Activity
(S)-ThalidomideStrong degradation nih.govTeratogenic and Immunomodulatory/Anti-cancer acs.orgnih.gov
(R)-ThalidomideWeak to no degradation nih.govSedative acs.org

Potential Research Applications of Thalidomide 5 O C3 Oh in Disease Models

Inflammatory and Autoimmune Disease Research Models

There is no evidence of Thalidomide-5'-O-C3-OH being investigated in research models of inflammatory or autoimmune diseases. The anti-inflammatory and immunomodulatory effects of the parent compound, thalidomide (B1683933), are well-documented. However, these properties are not directly attributed to or studied for the synthetic intermediate Thalidomide-5'-O-C3-OH.

Assessment in In Vivo Models of Inflammation (e.g., Endotoxin-Induced Uveitis)

No in vivo studies, including models like endotoxin-induced uveitis, have been conducted to assess the anti-inflammatory potential of Thalidomide-5'-O-C3-OH. Research on thalidomide itself in such models has shown an anti-inflammatory effect, but this cannot be extrapolated to this specific, unconjugated derivative.

Study in Cell-Based Models of Inflammatory Response

There are no published findings from cell-based assays on the effects of Thalidomide-5'-O-C3-OH on inflammatory responses. Its intended function is to be part of a larger molecule (a PROTAC) that could be used in such models to study the role of a specific target protein in inflammation by inducing its degradation.

Advanced Analytical and Research Methodologies for Thalidomide Derivative Studies

High-Throughput Screening Techniques for Derivative Libraries

High-throughput screening (HTS) serves as a cornerstone in the initial stages of drug discovery, allowing for the rapid assessment of large and diverse chemical libraries. For thalidomide (B1683933) derivatives like Thalidomide-5'-O-C3-OH, HTS campaigns are instrumental in identifying compounds with desired biological activities. These screening libraries are often composed of tens of thousands of structurally diverse small molecules, which can be systematically evaluated for their effects in various biological assays.

The process of HTS involves several key stages, including target identification, assay development, and library screening. The design of the screening library is critical, with a focus on chemical diversity and "drug-like" properties to increase the probability of identifying promising lead compounds. For a focused approach on thalidomide derivatives, a library would include a collection of analogues with systematic modifications to the glutarimide (B196013) and phthalimide (B116566) rings, as well as the linker regions.

Table 1: Illustrative High-Throughput Screening Campaign for a Thalidomide Derivative Library

Parameter Description
Library Name Thalidomide Derivative Focused Library
Compound Diversity Includes analogues with modifications on the phthalimide ring, glutarimide ring, and linker moieties, such as Thalidomide-5'-O-C3-OH.
Assay Type Cell-based assay measuring the degradation of a specific target protein (e.g., IKZF1) via a luciferase reporter system.
Plate Format 384-well or 1536-well microplates to maximize throughput.
Screening Concentration Typically in the low micromolar range to identify potent compounds.
Hit Criteria A statistically significant decrease in the reporter signal, indicating target degradation, compared to control wells.

Biochemical and cell-based assays are the primary modalities used in HTS for thalidomide derivatives. Cell-based assays are particularly valuable as they provide insights into a compound's activity within a more physiologically relevant context, accounting for factors such as cell permeability and stability. For instance, a common HTS assay for thalidomide analogues involves monitoring the degradation of known neo-substrates like Ikaros (IKZF1) or Aiolos (IKZF3) in a cellular context.

Advanced Chromatographic-Mass Spectrometric (LC-MS/MS) Methods for Quantitative Analysis in Biological Matrices for Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable analytical technique for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. The high sensitivity and specificity of LC-MS/MS make it the gold standard for pharmacokinetic and metabolic studies of thalidomide and its derivatives, including Thalidomide-5'-O-C3-OH.

A typical LC-MS/MS method for the analysis of a thalidomide derivative involves several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components on a reversed-phase column, such as a C18 column.

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification, a process known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity.

Table 2: Representative LC-MS/MS Parameters for the Quantitative Analysis of a Thalidomide Derivative

Parameter Condition
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺ of Thalidomide-5'-O-C3-OH
Product Ion (m/z) Specific fragment ion for quantification
Chromatographic Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range

The development and validation of a robust LC-MS/MS method are critical for obtaining reliable data. Validation parameters include linearity, accuracy, precision, selectivity, and stability, as outlined in regulatory guidelines. Such methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new thalidomide derivatives in preclinical and clinical research.

Proteomic and Interactomic Approaches for Novel Target and Neo-Substrate Identification

Understanding the full spectrum of protein interactions and degradation events induced by thalidomide derivatives is crucial for elucidating their therapeutic effects and potential off-target activities. Proteomic and interactomic approaches provide powerful tools for the unbiased identification of novel targets and neo-substrates.

Affinity purification coupled with mass spectrometry is a classic and effective method for identifying the direct binding partners of a small molecule. In the context of thalidomide research, this approach was famously used to identify Cereblon (CRBN) as the primary target. This technique involves immobilizing a derivative of the drug, such as Thalidomide-5'-O-C3-OH, onto a solid support, like beads. This immobilized probe is then incubated with a cell lysate. Proteins that directly bind to the drug are captured and subsequently identified by mass spectrometry.

Proximity-dependent biotinylation methods have emerged as powerful tools for mapping protein-protein interactions in a cellular environment. These techniques are particularly useful for identifying transient or weak interactions that may be missed by traditional affinity purification methods. The methodology relies on fusing a promiscuous biotin (B1667282) ligase, such as BioID or the more recently developed AirID, to a protein of interest, in this case, CRBN.

When a thalidomide derivative like Thalidomide-5'-O-C3-OH is introduced to cells expressing the CRBN-biotin ligase fusion protein, it induces the formation of a ternary complex between CRBN, the drug, and its neo-substrates. The biotin ligase then biotinylates nearby proteins, which can be subsequently enriched using streptavidin beads and identified by mass spectrometry. The AirID system has been shown to be particularly effective in identifying drug-dependent interactors with high sensitivity. This approach has successfully identified novel neo-substrates for known thalidomide derivatives and can be readily applied to new analogues.

To specifically identify proteins that are degraded upon treatment with a thalidomide derivative, mass spectrometry-based proteomics can be employed for "degradome" analysis. This approach allows for the global and quantitative assessment of protein abundance changes in response to drug treatment. By comparing the proteomes of cells treated with Thalidomide-5'-O-C3-OH versus a vehicle control, proteins that are downregulated (i.e., degraded) can be identified.

Advanced techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into these workflows to improve the accuracy of quantification. Degradome analysis is crucial for distinguishing between direct targets that are degraded and secondary, downstream effects on the proteome. This method provides a comprehensive overview of the functional consequences of drug-induced protein degradation.

Cell-Based Assays for Functional Characterization (e.g., Reporter Gene Assays, Cell Viability Assays)

Following the identification of potential targets and neo-substrates, cell-based assays are essential for the functional characterization of thalidomide derivatives like Thalidomide-5'-O-C3-OH. These assays provide a means to validate the biological activity of the compound and to understand its downstream cellular effects.

Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways or the expression of particular genes. For example, a luciferase reporter gene can be placed under the control of a promoter that is regulated by a transcription factor that is a neo-substrate of CRBN. Treatment with a thalidomide derivative that degrades this transcription factor would lead to a decrease in luciferase activity, providing a quantitative measure of the compound's potency and efficacy.

Cell Viability Assays: These assays, such as the MTT or CellTiter-Glo assays, are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. By treating various cell lines with increasing concentrations of Thalidomide-5'-O-C3-OH, a dose-response curve can be generated to determine its IC50 (half-maximal inhibitory concentration). These assays are fundamental in preclinical studies to evaluate the anti-proliferative activity of new thalidomide derivatives.

Advanced In Vitro and Ex Vivo Angiogenesis Assays (e.g., Endothelial Cell Tube Formation, Spheroid Models, Rat Aorta Ring Assay)

The anti-angiogenic properties of thalidomide and its derivatives are a cornerstone of their therapeutic effect, particularly in oncology. A suite of specialized in vitro and ex vivo assays is used to meticulously evaluate how these compounds affect the formation of new blood vessels.

Endothelial Cell Tube Formation Assay: This widely used in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract. It mimics the later stages of angiogenesis. Studies on thalidomide have shown it can inhibit the formation of these tubular networks, a key indicator of its anti-angiogenic activity. nih.govfrontiersin.orgnih.gov For instance, research on human intestinal microvascular endothelial cells (HIMEC) demonstrated that thalidomide significantly inhibited VEGF-induced tube formation. nih.gov The assay allows for the quantification of parameters such as tube length, number of junctions, and loops, providing robust data on a compound's anti-angiogenic potential.

Spheroid Models: Endothelial cell spheroids embedded in a collagen matrix provide a more complex 3D model that recapitulates multiple steps of angiogenesis, including cell migration and sprouting in response to growth factors. reactionbiology.com This model is valuable for screening compounds and investigating the cellular dynamics of angiogenesis. While specific studies on Thalidomide-5'-O-C3-OH are not available, this assay is a standard method to evaluate the potency of new thalidomide analogs. reactionbiology.com

Rat Aorta Ring Assay: This ex vivo model uses cross-sections of a rat aorta cultured in a collagen gel. In the presence of angiogenic stimuli, new microvessels sprout from the aortic ring. This assay provides an organotypic environment, maintaining the complex interactions between different cell types involved in angiogenesis. Research has shown that while thalidomide itself has minimal effect in this assay without metabolic activation, certain metabolites and analogs demonstrate significant inhibitory activity. nih.govsgul.ac.uknih.gov Notably, the metabolite 5'-OH-thalidomide has shown biologic activity in the rat aortic ring assay, inhibiting microvessel formation at high concentrations. nih.gov This highlights the importance of species-specific metabolism, as activation by human or rabbit liver microsomes was required for thalidomide to show effects, a phenomenon not observed with rat microsomes. nih.gov

Assay TypePrincipleKey Findings for Thalidomide/Derivatives
Endothelial Cell Tube FormationQuantifies the formation of capillary-like structures by endothelial cells on a basement membrane matrix.Thalidomide inhibits VEGF-induced tube formation. nih.gov
Spheroid ModelsMeasures angiogenic sprouting from 3D endothelial cell aggregates embedded in a collagen gel.Used to determine functional IC50 values of anti-angiogenic drugs. reactionbiology.com
Rat Aorta Ring AssayAssesses microvessel outgrowth from cultured aortic explants in an organotypic setting.Thalidomide requires metabolic activation to inhibit angiogenesis. nih.gov The metabolite 5'-OH-thalidomide shows moderate anti-angiogenic activity. nih.gov

Utilization of Zebrafish and Chicken Embryo Models for Preclinical Screening and Mechanism Elucidation

Vertebrate embryonic models, such as the zebrafish (Danio rerio) and the chicken (Gallus gallus), are powerful tools for the in vivo screening of thalidomide derivatives. They offer rapid, cost-effective, and ethically sound alternatives to mammalian models for assessing developmental toxicity and biological activity, including angiogenesis. nih.govnih.gov

Zebrafish Model: The zebrafish embryo is particularly advantageous due to its external fertilization, rapid development, and optical transparency, which allows for real-time visualization of developing vasculature. nih.gov Transgenic lines, such as the fli1:EGFP line where endothelial cells express green fluorescent protein (GFP), enable detailed observation and quantification of blood vessel formation. researchgate.net Researchers have utilized this model to screen libraries of novel thalidomide analogs, identifying compounds that decrease vessel length or the number of sprouting vessels at low concentrations. nih.gov The zebrafish model has been instrumental in demonstrating a correlation between the teratogenicity of thalidomide analogs and their anti-angiogenic capacity. researchgate.net

Chicken Embryo Model: The chicken embryo is a well-established model in developmental biology and teratology. frontiersin.orgnih.gov It allows for direct application of compounds and observation of their effects on embryonic development and the chorioallantoic membrane (CAM), a highly vascularized tissue used for angiogenesis assays. Studies have shown that direct exposure of the chick embryo to thalidomide can induce limb reduction defects, similar to those seen in humans. nih.govresearchgate.net This model has been critical in elucidating the mechanisms of thalidomide teratogenicity and is used to screen new analogs for potential adverse developmental effects alongside their desired therapeutic activities. nih.govfrontiersin.org The combination of zebrafish and chicken embryo models facilitates accelerated discovery and characterization of new thalidomide-based drug candidates. nih.govresearchgate.net

Structural Biology Techniques (e.g., X-ray Crystallography of Compound-Protein Complexes)

Understanding the precise molecular interactions between a drug and its protein target is fundamental to mechanism elucidation and rational drug design. Structural biology techniques, especially X-ray crystallography, have been pivotal in revealing how thalidomide and its derivatives function at an atomic level. nih.govnih.gov

X-ray Crystallography: This technique determines the three-dimensional structure of molecules, including complex arrangements of proteins bound to small molecule ligands. mdpi.comfrontiersin.org A breakthrough in thalidomide research was the identification of cereblon (CRBN) as its primary binding target. nih.gov CRBN is a component of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex, which tags proteins for degradation. nih.gov

Subsequent X-ray crystallography studies have successfully resolved the structures of the thalidomide-binding domain of CRBN in complex with thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). nih.govnih.gov These structures revealed that the glutarimide ring of the drug binds within a specific pocket in CRBN, altering the substrate specificity of the E3 ligase complex. nih.govresearchgate.net This structural insight explains how these drugs can induce the degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is key to their anti-myeloma effects. ashpublications.org Crystallographic studies have also provided a basis for understanding the stereospecific effects of thalidomide, showing that the (S)-enantiomer binds to CRBN with a significantly higher affinity than the (R)-enantiomer. nih.govnih.gov This detailed structural information is invaluable for designing new thalidomide derivatives with improved potency and selectivity. ashpublications.org

Future Research Directions and Translational Challenges for Thalidomide 5 O C3 Oh and Novel Analogs

Comprehensive Elucidation of Molecular Signaling Networks Affected by Novel Derivatives

While the primary mechanism of action of thalidomide (B1683933) analogs through CRBN-mediated protein degradation is well-established, a complete understanding of the downstream molecular signaling networks is still evolving. Future research must focus on a comprehensive elucidation of these pathways to fully grasp the pleiotropic effects of novel derivatives.

Key areas of investigation include:

Mapping Downstream Pathways: Identifying all the signaling cascades affected by the degradation of specific neosubstrates. For instance, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is known to be a key event, but the full spectrum of their downstream targets and the subsequent impact on cellular function requires further exploration. jci.orgnih.gov

Systems Biology Approaches: Employing genomics, proteomics, and metabolomics to create a holistic view of the cellular response to novel IMiD analogs. This will help in understanding both on-target and potential off-target effects.

Dynamic Cellular Responses: Investigating the temporal and dose-dependent effects of these compounds on signaling networks to understand the dynamic nature of the cellular response.

Discovery and Validation of Novel Neo-Substrates and CRBN-Independent Molecular Targets

A significant area of future research lies in the discovery and validation of new protein targets for thalidomide-based degraders. This includes both novel neosubstrates for the CRL4CRBN complex and potentially CRBN-independent targets.

Recent studies have begun to expand the known repertoire of neosubstrates beyond the well-characterized Ikaros family of transcription factors. nih.gov For example, the degradation of casein kinase 1α (CK1α) has been linked to the therapeutic effect of lenalidomide (B1683929) in myelodysplastic syndrome with deletion of chromosome 5q. nih.gov The discovery of new neosubstrates will be crucial for expanding the therapeutic applications of IMiDs.

Furthermore, while CRBN is the primary target, the existence of CRBN-independent mechanisms of action cannot be entirely ruled out. haematologica.orgnih.gov A recent study on polyfluorinated thalidomide analogs identified a lead compound that appears to exert its anti-myeloma activity through a CRBN-independent mechanism. mdpi.com Investigating these alternative pathways could reveal new therapeutic opportunities and provide insights into mechanisms of resistance.

Table 1: Known and Investigated Neo-substrates of Thalidomide Analogs

Neo-substrateFunctionAssociated IMiD/AnalogTherapeutic Relevance
Ikaros (IKZF1)Transcription factor in lymphocyte developmentThalidomide, Lenalidomide, Pomalidomide (B1683931)Multiple Myeloma
Aiolos (IKZF3)Transcription factor in B-cell developmentThalidomide, Lenalidomide, PomalidomideMultiple Myeloma
Casein Kinase 1α (CK1α)Serine/threonine kinaseLenalidomideMyelodysplastic Syndrome (del(5q))
GSPT1Translation termination factorCC-90009 (Eragidomide)Acute Myeloid Leukemia
SALL4Transcription factorThalidomideImplicated in teratogenicity

Rational Design Principles for Derivatives with Enhanced Selectivity and Potency in Preclinical Models

The ability to rationally design novel thalidomide analogs with improved properties is a key advantage of this drug class. Future efforts will focus on developing derivatives with enhanced selectivity for specific neosubstrates and increased potency. This involves a deep understanding of the structure-activity relationships that govern the interaction between the IMiD, CRBN, and the target protein.

Key design principles include:

Modifying the Glutarimide (B196013) and Phthalimide (B116566) Rings: Alterations to these core structures can influence binding affinity to CRBN and the recruitment of specific neosubstrates. nih.gov

Linker Modifications: In the context of PROTACs, the nature and length of the linker connecting the thalidomide scaffold to a target-binding ligand are critical for optimal ternary complex formation and degradation. nih.gov

Computational Modeling: Utilizing structural biology and computational chemistry to predict the binding modes and degradation efficacy of novel analogs, thereby accelerating the design-test-optimize cycle. promegaconnections.com

Preclinical models will be essential for evaluating the efficacy and selectivity of these new compounds. This includes both in vitro cell-based assays and in vivo animal models that accurately reflect human disease.

Development of Next-Generation Protein Degraders (e.g., PROTACs, Molecular Glues) Leveraging Thalidomide Scaffolds

The thalidomide scaffold has become a cornerstone in the development of next-generation protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs) and novel molecular glues. jst.go.jpcellgs.com

PROTACs: These are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and an E3 ligase-recruiting ligand, often a thalidomide derivative that binds to CRBN. nih.govjst.go.jp This technology allows for the targeted degradation of a wide range of proteins, including those previously considered "undruggable." nih.gov Several CRBN-based PROTACs are currently in clinical trials. nih.govresearchgate.net

Novel Molecular Glues: Beyond PROTACs, there is significant interest in discovering new small molecules that, like thalidomide, can induce the degradation of specific proteins by modulating the substrate specificity of an E3 ligase. promegaconnections.com These "molecular glues" are typically smaller than PROTACs and may have more favorable pharmacological properties. promegaconnections.com

The development of these next-generation degraders holds immense promise for expanding the therapeutic potential of the thalidomide scaffold to a wider range of diseases.

Investigating Mechanisms of Preclinical Resistance to IMiD Analogs and Strategies to Overcome Them

As with any targeted therapy, the development of resistance is a significant clinical challenge. Understanding the mechanisms of resistance to IMiD analogs is crucial for developing strategies to overcome it.

Mechanisms of resistance can be broadly categorized as:

CRBN-dependent: This includes mutations in the CRBN gene that prevent drug binding, or downregulation of CRBN expression. haematologica.orgresearchgate.net

CRBN-independent: These mechanisms involve alterations in downstream signaling pathways that bypass the effects of neosubstrate degradation. haematologica.orgnih.gov For example, the activation of pathways such as Wnt/β-catenin and MAPK/ERK has been implicated in IMiD resistance. tandfonline.com

Strategies to overcome resistance may include:

Combination Therapies: Combining IMiDs with other agents that target parallel or downstream pathways.

Next-Generation IMiDs: Developing novel analogs that can overcome specific resistance mutations or have different neosubstrate profiles.

Targeting CRBN-Independent Pathways: Developing drugs that specifically inhibit the signaling pathways that contribute to resistance.

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The discovery and development of novel thalidomide analogs can be significantly accelerated through the integration of advanced computational and experimental approaches.

Computational "Matchmaking": Using bioinformatics tools to scan the human proteome for proteins with structural motifs that are compatible with CRBN binding in the presence of a molecular glue. promegaconnections.com This can help to identify potential new neosubstrates.

Structure-Based Drug Design: Utilizing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of ternary complexes (IMiD-CRBN-neosubstrate) to guide the rational design of more potent and selective analogs.

High-Throughput Screening: Employing phenotypic screens to identify new compounds that induce the degradation of specific target proteins. exlibrisgroup.com

By combining these approaches, researchers can more efficiently identify and optimize novel thalidomide-based therapeutics.

Exploration of Novel Therapeutic Research Areas Beyond Current IMiD Applications

While IMiDs have had their greatest impact in the treatment of hematological malignancies, their unique mechanism of action suggests that they may have therapeutic potential in a much broader range of diseases. onclive.com

Emerging areas of research include:

Solid Tumors: Investigating the efficacy of IMiDs and thalidomide-based PROTACs in various solid tumors. onclive.com

Inflammatory and Autoimmune Diseases: Leveraging the immunomodulatory properties of thalidomide analogs to treat conditions such as lupus and rheumatoid arthritis. dana-farber.orgnih.gov

Neurodegenerative Disorders: Exploring the potential of novel IMiDs to mitigate neuroinflammation, a key component of diseases like Alzheimer's and Parkinson's. nih.gov

Infectious Diseases: The anti-inflammatory effects of thalidomide have been utilized in the treatment of complications of leprosy, and further research may uncover applications in other infectious diseases. touro.edu

The continued exploration of these and other therapeutic areas will be essential for realizing the full potential of this versatile class of compounds.

Q & A

Basic: What enzymatic pathways are involved in the metabolism of Thalidomide-5'-O-C3-OH, and how can researchers validate these pathways experimentally?

Answer:
Thalidomide-5'-O-C3-OH undergoes hydroxylation primarily via cytochrome P450 3A (CYP3A) enzymes in human liver microsomes. To validate this:

  • In vitro assays : Use liver microsomal fractions with CYP3A-specific inhibitors (e.g., ketoconazole) to assess metabolic inhibition.
  • Analytical methods : Employ HPLC or LC-MS to quantify metabolites like 5-OH-thalidomide and 5'-OH-thalidomide, referencing synthetic standards .
  • Species comparison : Test cross-species metabolic activity (e.g., rat vs. human microsomes) to identify interspecies variability .

Basic: What experimental protocols are recommended for synthesizing and characterizing Thalidomide-5'-O-C3-OH?

Answer:

  • Synthesis : Follow hydroxylation protocols using thalidomide as a precursor, with optimized reaction conditions (e.g., pH, temperature) for regioselective hydroxylation of the glutarimide ring .
  • Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure. Purity should be ≥98% (validated by HPLC with UV detection at 220 nm) .
  • Reference standards : Cross-validate synthetic batches with commercially available standards (if accessible) .

Advanced: How can researchers resolve contradictions in antiangiogenic activity data between rodent and human models for Thalidomide-5'-O-C3-OH?

Answer:

  • Model selection : Use parallel assays (e.g., rat aortic ring vs. human saphenous vein models) to directly compare species-specific responses .
  • Metabolite profiling : Quantify systemic exposure to Thalidomide-5'-O-C3-OH and its active metabolites in both models using LC-MS. Differences in metabolite stability or bioavailability may explain discrepancies .
  • Mechanistic studies : Evaluate species-specific receptor binding (e.g., Trk inhibition) via surface plasmon resonance (SPR) or radioligand assays .

Advanced: What methodological considerations are critical for designing dose-escalation studies involving Thalidomide-5'-O-C3-OH in preclinical models?

Answer:

  • Starting dose : Base initial doses on pharmacokinetic (PK) data from analogous compounds (e.g., 200 mg/kg in rodents, adjusted for bioavailability) .
  • Toxicity endpoints : Monitor weight loss, hematologic parameters, and organ histopathology. Use staggered dosing (e.g., increments every 2 weeks) to identify maximum tolerated doses (MTD) .
  • Response criteria : Define objective metrics (e.g., tumor volume reduction ≥50% sustained for ≥4 weeks) to avoid subjective bias .

Basic: How should researchers assess the purity and stability of Thalidomide-5'-O-C3-OH in solution?

Answer:

  • HPLC analysis : Use a C18 column with acetonitrile/water mobile phase (gradient elution) and UV detection. Compare retention times with reference standards .
  • Forced degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to identify degradation products. Stability ≥90% over 48 hours in PBS (pH 7.4) is acceptable .
  • Storage : Lyophilized powders at -80°C; reconstituted solutions in DMSO at -20°C .

Advanced: How can conflicting efficacy data between in vitro and in vivo studies be reconciled for Thalidomide-5'-O-C3-OH?

Answer:

  • Pharmacokinetic bridging : Measure plasma/tissue concentrations in vivo to ensure exposure matches in vitro IC50 values. Adjust dosing regimens if discrepancies arise .
  • Tumor microenvironment (TME) modeling : Use 3D co-culture systems (e.g., tumor cells + endothelial cells) to mimic in vivo TME conditions and validate antiangiogenic activity .
  • Biomarker correlation : Link in vitro target engagement (e.g., Trk phosphorylation inhibition) with in vivo efficacy endpoints .

Advanced: What strategies are recommended for validating target engagement of Thalidomide-5'-O-C3-OH in tropomyosin receptor kinase (Trk) inhibition assays?

Answer:

  • Cellular assays : Use Trk-overexpressing cell lines (e.g., HEK293-TrkA) to measure phosphorylation inhibition via Western blot or AlphaScreen .
  • Competitive binding : Perform displacement assays with fluorescently labeled Trk ligands (e.g., FITC-conjugated competitors) .
  • In silico docking : Validate binding poses using molecular dynamics simulations (e.g., Schrödinger Suite) and compare with crystallographic data from related inhibitors .

Basic: How can researchers ensure reproducibility when adapting literature protocols for Thalidomide-5'-O-C3-OH synthesis?

Answer:

  • Detailed documentation : Record exact reaction conditions (e.g., solvent purity, stirring speed) and raw analytical data (e.g., NMR spectra) .
  • Reagent validation : Use lot-tested chemicals (e.g., GMP-grade solvents) to minimize batch variability .
  • Collaborative verification : Share protocols with independent labs for cross-validation .

Advanced: What quality assurance methods are critical for ensuring the reproducibility of in vivo studies involving Thalidomide-5'-O-C3-OH?

Answer:

  • Blinding : Assign treatment groups randomly and blind researchers to group identities during data collection .
  • Pre-registration : Submit study protocols to repositories (e.g., OSF) before experimentation to reduce selective reporting .
  • Data transparency : Publish raw datasets, statistical code, and histopathology images in supplementary materials .

Advanced: How can researchers address contradictory mechanistic data (e.g., antitumor vs. antiangiogenic effects) for Thalidomide-5'-O-C3-OH?

Answer:

  • Multiplex assays : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify overlapping pathways (e.g., VEGF suppression and apoptosis induction) .
  • Conditional knockout models : Use tissue-specific Cre-lox systems to dissect tumor cell-autonomous vs. microenvironment-mediated effects .
  • Dose-response analysis : Test varying concentrations to distinguish primary (direct antitumor) and secondary (antiangiogenic) mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.